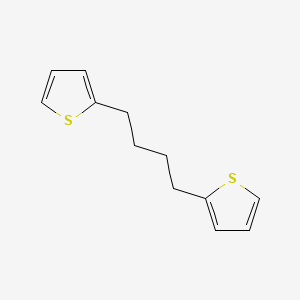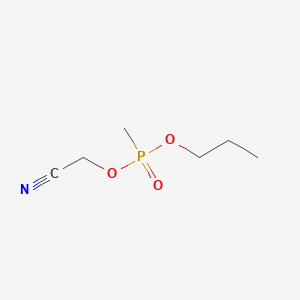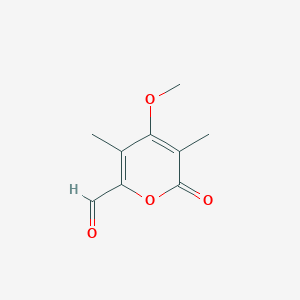![molecular formula C18H26O B14625720 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one CAS No. 59019-90-8](/img/structure/B14625720.png)
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclopentyl ring substituted with a methyl and an isopropyl group, and a phenylpropanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base like sodium hydride. This is followed by the Friedel-Crafts acylation of the resulting intermediate with benzoyl chloride to introduce the phenylpropanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentyl ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets. The phenylpropanone moiety can interact with enzymes and receptors, influencing various biochemical pathways. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Cyclopentane, 2-propenyl-: Similar in having a cyclopentyl ring but differs in the substituents attached to the ring.
Cyclopentaneacetaldehyde, 2-formyl-3-methyl-α-methylene-: Contains a cyclopentyl ring with different functional groups.
Uniqueness
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one is unique due to its specific combination of a cyclopentyl ring with a phenylpropanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
59019-90-8 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
3-(2-methyl-5-propan-2-ylcyclopentyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H26O/c1-13(2)16-10-9-14(3)17(16)11-12-18(19)15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 |
InChIキー |
DXHBUDFNZPNMGZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1CCC(=O)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)

![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)



![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
